2-(4-(isopropylthio)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Characterization
2-(4-(isopropylthio)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is involved in complex chemical reactions leading to the formation of various heterocyclic compounds. For instance, acetamidine hydrochloride interacts with 3-ferrocenylmethylidene-2,4-pentanedione to form mixtures of pyrimidine and piperidone derivatives, alongside polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These compounds' structures are elucidated using advanced spectroscopic techniques, demonstrating the compound's role in forming intricate chemical structures (Klimova et al., 2013).
Radiosynthesis and Imaging Applications
In the field of radiopharmaceuticals, derivatives of this compound, such as DPA-714, have been labeled with fluorine-18 for PET imaging. This demonstrates the compound's potential in developing selective ligands for imaging translocator proteins, which are crucial in neuroimaging studies related to various neurological disorders. The synthesis involves a simple one-step process, highlighting the compound's utility in creating radioligands with high specificity and selectivity (Dollé et al., 2008).
Antimicrobial and Antibacterial Activity
Compounds derived from this compound have shown promising results in antimicrobial studies. For example, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones derived from similar compounds exhibited significant antibacterial activity. This underscores the potential of such compounds in the development of new antimicrobial agents, highlighting their importance in addressing antibiotic resistance challenges (Merugu et al., 2010).
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4OS/c1-14(2)30-17-5-3-15(4-6-17)11-20(29)27-16-7-9-28(10-8-16)19-12-18(21(22,23)24)25-13-26-19/h3-6,12-14,16H,7-11H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIINHKXJENZXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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